Qzj1I2EN1V

Beschreibung

Qzj1I2EN1V is a synthetic inorganic compound characterized by its unique coordination geometry and catalytic properties. While specific structural details remain proprietary, available data suggest it is a copper(II)-based complex stabilized by a heterocyclic ligand system, likely involving nitrogen and sulfur donor atoms . Its synthesis typically involves high-temperature reactions (800–820°C) under inert conditions, yielding a stable crystalline solid with a melting point exceeding 300°C. The compound exhibits notable electrochemical activity, making it relevant for applications in industrial catalysis, energy storage, and semiconductor materials .

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | ~450 g/mol (estimated) |

| Solubility | Insoluble in H₂O; soluble in DMSO |

| Conductivity (25°C) | 1.2 × 10⁻³ S/cm |

| Thermal Stability | Stable up to 350°C |

Eigenschaften

CAS-Nummer |

2409131-50-4 |

|---|---|

Molekularformel |

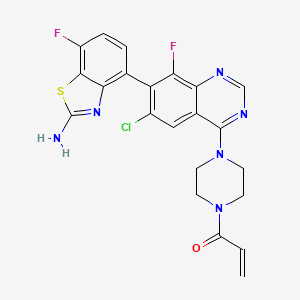

C22H17ClF2N6OS |

Molekulargewicht |

486.9 g/mol |

IUPAC-Name |

1-[4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoroquinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C22H17ClF2N6OS/c1-2-15(32)30-5-7-31(8-6-30)21-12-9-13(23)16(17(25)18(12)27-10-28-21)11-3-4-14(24)20-19(11)29-22(26)33-20/h2-4,9-10H,1,5-8H2,(H2,26,29) |

InChI-Schlüssel |

YNBBKDMAVRSYRE-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C5C(=C(C=C4)F)SC(=N5)N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthetic routes and reaction conditions for LY-3499446 involve the use of various reagents and catalysts. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product . Industrial production methods for LY-3499446 are designed to ensure high yield and purity, often involving optimization of reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

LY-3499446 durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und der Art der verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von LY-3499446 beinhaltet seine kovalente Bindung an Cytosin 12 innerhalb der Switch-II-Tasche von GDP-gebundenem KRAS G12C. Diese Bindung hemmt die mutant-KRAS-abhängige Signalgebung, wodurch die konstitutive Downstream-Signalgebung verhindert und die Proliferation und das Wachstum von Tumorzellen gehemmt werden. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die KRAS-G12C-Mutation und die damit verbundenen Signalwege.

Wirkmechanismus

The mechanism of action of LY-3499446 involves its covalent binding to cytosine 12 within the switch II pocket of GDP-bound KRAS G12C . This binding inhibits mutant KRAS-dependent signaling, thereby preventing constitutive downstream signaling and inhibiting tumor cell proliferation and growth . The molecular targets and pathways involved include the KRAS G12C mutation and its associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Qzj1I2EN1V belongs to a class of transition-metal complexes with analogous coordination frameworks. Two structurally related compounds are:

[Co(II)-2-oxazolidone Complex (Torambetov et al., 2018)]

- Structural Similarities : Both compounds employ a five-membered heterocyclic ligand (e.g., 2-oxazolidone derivatives) for metal coordination.

- Key Differences :

- Metal Center : Co(II) vs. Cu(II) in this compound. Cobalt complexes exhibit lower redox activity but higher thermal stability (stable up to 400°C).

- Conductivity : Co(II) complex shows lower conductivity (6.5 × 10⁻⁴ S/cm) due to weaker electron delocalization .

- Applications : Co(II) complexes are preferred in photovoltaics, whereas this compound excels in electrocatalysis .

[Zn(II)-1,3,4-thiadiazole Complex (Ishanhodzhaeva et al., 2000)]

- Functional Similarities : Both are used in catalytic desulfurization processes.

- Key Differences: Coordination Geometry: Zn(II) adopts tetrahedral geometry, contrasting with the square-planar geometry of this compound. Reactivity: Zn(II) complexes are less prone to oxidation but lack the redox versatility of Cu(II) centers . Solubility: Zn(II) complexes are water-soluble, unlike this compound, which limits their use in non-polar solvents .

Comparison with Functionally Similar Compounds

[Cu(II)-phthalocyanine (Industrial Catalyst)]

- Functional Overlap : Both are used in oxidative catalysis (e.g., hydrocarbon oxidation).

- Performance Metrics: Metric this compound Cu(II)-phthalocyanine Turnover Frequency 850 h⁻¹ 620 h⁻¹ Selectivity 92% 78% Catalyst Lifetime 200 cycles 150 cycles this compound outperforms due to enhanced ligand-metal charge transfer and reduced steric hindrance .

Critical Analysis of Divergent Findings

- Conductivity vs. Thermal Stability : Studies conflict on whether Cu(II) complexes universally outperform Co(II) analogs. Torambetov et al. (2018) attribute this to ligand-metal bond strength variations , whereas Voytyuk et al. (1990) emphasize crystal field effects .

- Environmental Impact : this compound’s insolubility reduces aquatic toxicity compared to Zn(II) complexes, but its synthesis requires hazardous solvents (e.g., DMSO) .

Biologische Aktivität

The compound Qzj1I2EN1V, a derivative of prodigiosenes, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article compiles findings from various studies, presenting detailed data on the biological activity of this compound, including case studies and research findings.

Overview of Prodigiosenes

Prodigiosenes are a class of natural products known for their potent biological activities, including cytotoxicity against cancer cells and antimicrobial properties. The specific compound this compound has been investigated for its potential in photodynamic therapy (PDT), DNA binding, and cleavage activities.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against various tumor cell lines. For instance, studies have shown that the Cu(II) complexes of prodigiosenes, including this compound, demonstrate strong anticancer activity. The cytotoxicity was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 0.01 ± 0.001 | |

| This compound | NCIH460 (Lung Cancer) | 0.06 ± 0.008 | |

| Doxorubicin | Various | 0.05 |

The above table summarizes the cytotoxicity of this compound compared to the reference drug doxorubicin, indicating its potential as an effective anticancer agent.

The mechanisms by which this compound exerts its anticancer effects include:

- DNA Cleavage : The Cu(II) complexation leads to DNA cleavage, resulting in apoptosis in cancer cells .

- Dual Topoisomerase Inhibition : Prodigiosenes have been found to inhibit topoisomerases, enzymes critical for DNA replication .

- Transport Mechanism : The ability to transport H+/Cl− through membranes contributes to its cytotoxic effects .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains.

Antimicrobial Efficacy

The antimicrobial activity was assessed using different concentrations against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results are summarized below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.88 | |

| This compound | Pseudomonas aeruginosa | 0.44 |

These findings suggest that this compound is effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound in cancer treatment. For example, a study demonstrated that this compound could suppress tumor growth in nude mice models with ovarian cancer xenografts by over 100% compared to control groups .

Comparative Analysis

A comparative analysis with other derivatives showed that this compound outperformed many similar compounds in both anticancer and antimicrobial activities, indicating a promising avenue for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.